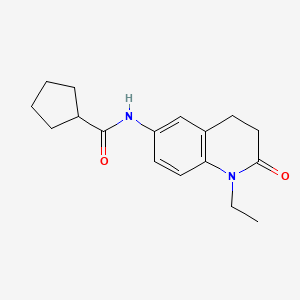![molecular formula C18H11FN4O4 B11199477 3-(1,3-Benzodioxol-5-yl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11199477.png)
3-(1,3-Benzodioxol-5-yl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE” is a complex organic compound that features multiple functional groups, including a benzodioxole ring, a fluorophenyl group, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE” typically involves multi-step organic reactions. The starting materials may include benzodioxole derivatives, fluorophenyl compounds, and precursors for oxadiazole rings. Common synthetic routes may involve:
Formation of Benzodioxole Ring: This can be achieved through cyclization reactions involving catechol derivatives.
Introduction of Fluorophenyl Group: This step may involve nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
Construction of Oxadiazole Rings: This can be done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
“3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be studied for its potential biological activity. This includes its interaction with enzymes, receptors, and other biomolecules.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties. This includes its use as a lead compound for drug development targeting specific diseases.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which “3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE” exerts its effects depends on its specific application. For example:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. This may involve binding to active sites or altering the conformation of target proteins.
Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-donating or electron-withdrawing groups, which can affect its behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE
- 3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE
Uniqueness
The uniqueness of “3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE” lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C18H11FN4O4 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H11FN4O4/c19-12-4-1-10(2-5-12)18-22-21-16(26-18)8-15-20-17(23-27-15)11-3-6-13-14(7-11)25-9-24-13/h1-7H,8-9H2 |
InChI Key |
OSBBSZCBLBOASO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CC4=NN=C(O4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B11199404.png)
![1-[6-({[(2-Chlorophenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]-N-ethylpiperidine-3-carboxamide](/img/structure/B11199411.png)
![1-[(1-tert-butyl-1H-tetrazol-5-yl)(3,4-dimethoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine](/img/structure/B11199412.png)
![2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide](/img/structure/B11199415.png)
![3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B11199422.png)
![N-methyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B11199425.png)

![N-(4-cyanophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11199427.png)
![N-(3-acetylphenyl)-2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B11199439.png)
![3-((2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B11199462.png)
![N-(5-chloro-2-hydroxyphenyl)-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11199464.png)
![3-[(3-Chloro-4-methoxyphenyl)carbamoyl]-7-(2-ethoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11199465.png)
![N-(4-ethoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B11199466.png)
![3-(3-Chlorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11199482.png)
